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molecular formula C28H38N2O4 B1214142 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1214142
M. Wt: 466.6 g/mol
InChI Key: AABJQPAMCMMSDZ-UHFFFAOYSA-N
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Patent
US04667038

Procedure details

The resulting compound of formula 41 is then hydrogenated to produce a compound of formula 1. This hydrogenation is preferably performed using NaBH4. The solvent used is preferably a lower alkanol, particularly MeOH. The reaction is carried out at a temperature of about -10° C. to about 50° C., preferably about 0° C., over about 10 minutes to about 3 hours, preferably 1 hour. For example, 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinolinium iodide (41) is suspended in MeOH at 0° C., then treated with NaBH4 for about 1 hour to produce 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinolinium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[I-].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([C:14]([CH:35]([CH3:37])[CH3:36])([C:33]#[N:34])[CH2:15][CH2:16][CH2:17][CH:18]2[CH2:27][C:26]3[C:21](=[CH:22][C:23]([O:30][CH3:31])=[C:24]([O:28][CH3:29])[CH:25]=3)[CH:20]=[N+:19]2[CH3:32])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13]>CO>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([C:14]([CH:35]([CH3:37])[CH3:36])([C:33]#[N:34])[CH2:15][CH2:16][CH2:17][CH:18]2[CH2:27][C:26]3[C:21](=[CH:22][C:23]([O:30][CH3:31])=[C:24]([O:28][CH3:29])[CH:25]=3)[CH2:20][N:19]2[CH3:32])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinolinium iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].COC=1C=C(C=CC1OC)C(CCCC1[N+](=CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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